molecular formula C7H12N2O B1302057 2-(3,5-Dimethylisoxazol-4-yl)ethanamine CAS No. 510717-69-8

2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Cat. No. B1302057
M. Wt: 140.18 g/mol
InChI Key: HOJDTRKLAOLNIT-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethylisoxazol-4-yl)ethanamine” is a chemical compound with the molecular formula C7H12N2O . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “2-(3,5-Dimethylisoxazol-4-yl)ethanamine” is 1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.


Physical And Chemical Properties Analysis

“2-(3,5-Dimethylisoxazol-4-yl)ethanamine” has a molecular weight of 157.24 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • A series of trisubstituted triazoles, including 4-(3,4dimethoxyphenethyl)-3,5-akyl/aryl-4H- 1,2,4-triazoles, were synthesized from reactions involving ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxyphenyl)ethanamine. These compounds were characterized by various techniques like IR, 1H-NMR, and 13C-NMR spectral data. The structure of one of the compounds was also confirmed by X-ray spectral techniques (Sancak et al., 2012).

Corrosion Inhibition

  • Cadmium(II) Schiff base complexes were synthesized for use as corrosion inhibitors on mild steel. The complexes included ligands such as L1 [N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine] and L2 [2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine]. The corrosion inhibition properties of these complexes were examined, showing that polymeric complexes had higher inhibition activity (Das et al., 2017).

Biological Activities

  • Pendant arm‐pyridyltetrazole Copper(II) complexes synthesized with 2‐(1H‐Tetrazol‐5‐yl)pyridine (L) and derivatives like N,N‐dimethyl‐2‐[5‐(pyridin‐2‐yl)‐1H‐tetrazol‐1‐yl]ethanamine (L1) exhibited significant biological activities. These complexes showed avid binding to calf thymus DNA and had notable in vitro anticancer activities against MCF‐7 (human breast adenocarcinoma) cells (Mustafa et al., 2015).

Antimicrobial Activity

  • Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and demonstrated excellent antibacterial and antifungal activities, surpassing standard drugs in some cases (Rajkumar et al., 2014).

Vinyl Derivatives for Polymerization

  • 3,5-Dimethyl-4-vinylisoxazole, a derivative of 1-(3,5-dimethylisoxazol-4-yl)ethanol, was synthesized for potential use in polymerization. It can be transformed into polymers with pendant isoxazole rings in the presence of radical initiators (Bertini et al., 1976).

Coordination Chemistry and Materials Engineering

  • Novel polyoxometalate (POM)-based compounds were synthesized using pendant 2-[1,2,4]triazol-4-yl-ethylamine and bis(pyrazol) ligands. These compounds exhibited significant potential in coordination chemistry and materials engineering, including applications in electrochemical and photocatalytic properties (Tian et al., 2017).

Antioxidant Properties

  • A study involving the synthesis of new triazoles containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties revealed significant antioxidant properties. This suggests potential applications in areas where antioxidant activity is beneficial (Ünver et al., 2011).

Capture of Elusive Photoisomerization Intermediate

  • The photochemistry of 3,5-dimethylisoxazole was studied, leading to the capture of an elusive nitrile ylide as an intermediate in isoxazole-oxazole photoisomerization. This finding is significant for understanding the photochemical reactions of such compounds (Nunes et al., 2013).

Synthesis and DFT Study

  • The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was synthesized and characterized, with a comparison of its structure determined by single crystal X-ray diffraction and DFT calculations. This study provides insights into the molecular structure and potential applications of such derivatives (Long et al., 2019).

Safety And Hazards

The safety data sheet for “2-(3,5-Dimethylisoxazol-4-yl)ethanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJDTRKLAOLNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374397
Record name 2-(3,5-dimethylisoxazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylisoxazol-4-yl)ethanamine

CAS RN

510717-69-8
Record name 2-(3,5-dimethylisoxazol-4-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethyl-1,2-oxazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Tatevosyan, YN Kotovshchikov… - The Journal of …, 2020 - ACS Publications
An efficient direct approach to triazole-fused sultams has been developed. The key step of the proposed strategy is base-mediated cyclization of sulfonamide-tethered 5-iodo-1,2,3-…
Number of citations: 14 pubs.acs.org

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